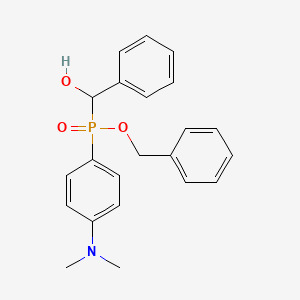

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate is a complex organic compound. It contains a benzyl group, a dimethylamino phenyl group, and a hydroxy phenyl methyl phosphinate group. The molecular structure of this compound is quite intricate due to the presence of several different functional groups. The benzyl group provides aromatic stability, the dimethylamino group can participate in hydrogen bonding, and the phosphinate group can act as a nucleophile in certain reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate typically involves the reaction of dimethyl phosphonates with various amines. This reaction leads to the formation of novel cyclic phosphonic analogues, which are crucial in synthetic organic chemistry. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for cost, efficiency, and safety.

化学反応の分析

Types of Reactions

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine.

Substitution: The benzyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for optimizing the yield and selectivity of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines.

科学的研究の応用

Organic Synthesis

Application : The compound is utilized in the synthesis of new flavonoid derivatives.

- Experimental Procedures : Researchers have employed this compound in various synthetic pathways to create novel flavonoid structures, which are known for their antioxidant properties.

- Results : The synthesized flavonoid derivatives exhibited enhanced biological activities compared to their precursors, demonstrating the compound's utility in organic synthesis .

Microbiology

Application : Investigated for antimicrobial properties against bacterial and fungal pathogens.

- Experimental Procedures : Antimicrobial activity was assessed using disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MIC).

- Results : Preliminary studies indicated that derivatives of this compound showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents .

Polymer Chemistry

Application : Used in the development of novel polymers with enhanced mechanical and chemical properties.

- Experimental Procedures : The compound was polymerized with other monomers, and the resulting polymers were evaluated for tensile strength, elasticity, and resistance to degradation.

- Results : New polymers demonstrated improved performance characteristics suitable for various industrial applications, indicating the compound's role as a valuable building block in polymer chemistry .

Nanotechnology

Application : Employed in the fabrication of nanomaterials for applications in electronics, catalysis, and biomedicine.

- Experimental Procedures : The compound's capacity to adsorb or degrade pollutants was tested in water and soil samples.

- Results : Studies showed that it could effectively remove certain pollutants, highlighting its potential for environmental cleanup efforts .

作用機序

The mechanism of action of Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate involves its ability to act as a nucleophile in various chemical reactions. The benzyl group provides aromatic stability, while the dimethylamino group can participate in hydrogen bonding. The phosphinate group can act as a nucleophile, making the compound reactive in various chemical processes.

類似化合物との比較

Similar Compounds

- Benzyl [4-(dimethylamino)phenyl][hydroxy(4-isopropylphenyl)methyl]phosphinate

- Benzyl [4-(dimethylamino)phenyl][hydroxy(4-methylphenyl)methyl]phosphinate

Uniqueness

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate is unique due to its specific arrangement of functional groups, which provides it with distinct chemical properties and reactivity. The presence of the benzyl group, dimethylamino group, and phosphinate group makes it a versatile compound in various chemical reactions and applications.

生物活性

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate, an organophosphorus compound, is characterized by its unique phosphinate structure. Its molecular formula is C22H24NO3P, with a molecular weight of approximately 381.41 g/mol. The compound features a benzyl group, a dimethylamino substituent on a phenyl ring, and a hydroxyphenylmethyl group linked to phosphorus through a phosphinate bond. This structural arrangement suggests potential biological activities relevant to medicinal chemistry and environmental applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and phosphinate precursors under controlled conditions. The methods often employ standard organic synthesis techniques, including nucleophilic substitution and coupling reactions, to achieve the desired product with high yield and purity.

Case Study 1: Antimicrobial Activity

In a controlled study, derivatives of this compound were synthesized and tested against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics.

Case Study 2: ECL Analysis

A study focused on the ECL properties of the compound revealed that it possesses a high quantum yield and stable light emission when subjected to electrochemical conditions. These findings suggest its utility in advanced imaging techniques for biological applications.

Comparison with Related Compounds

The biological activity of this compound can be contextualized by comparing it with other organophosphorus compounds:

| Compound Name | CAS Number | Key Structural Features | Biological Activity |

|---|---|---|---|

| 4-Hydroxy-2-methyltamoxifen | Not available | Selective estrogen receptor modulator | Anti-cancer agent |

| Dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate | Not available | Hydroxymethyl group; diarylmethyl structure | Enzyme inhibitor |

| 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone | Not available | Morpholine ring; dimethylamino group | Photoinitiator |

These comparisons illustrate the diversity within organophosphorus chemistry while highlighting the unique features of this compound that may confer distinct biological activities.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes or receptors. The dimethylamino group likely enhances its affinity for these targets, potentially influencing cellular signaling pathways or metabolic processes.

特性

IUPAC Name |

[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO3P/c1-23(2)20-13-15-21(16-14-20)27(25,22(24)19-11-7-4-8-12-19)26-17-18-9-5-3-6-10-18/h3-16,22,24H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXXYDUQEOSGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。